Desacetyl Acetaminophen Glutathione

概要

説明

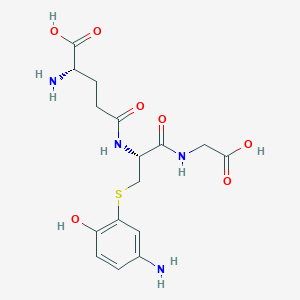

Desacetyl Acetaminophen Glutathione is an off-white to light purple solid . It is the hepatic metabolite of p-Aminophenol . The aminophenol glutathione S-conjugates formed induce p-Aminophenol nephrotoxicity by a pathway dependent on γ-glutamyl transpeptidase .

Synthesis Analysis

Glutathione (GSH) is synthesized in two steps, both ATP-dependent processes, catalyzed by the enzymes GCL (glutamate-cysteine ligase, aka γ-glutamylcysteine synthetase) and glutathione synthetase . The first step of glutathione synthesis involves the formation of glutamylcysteine from glutamate and cysteine in an ATP dependent reaction catalyzed by glutamate-cysteine-ligase (GCL) which requires either Mg 2+ or Mn 2+ as a cofactor .Molecular Structure Analysis

The Desacetyl Acetaminophen Glutathione molecule contains a total of 50 bond(s). There are 28 non-H bond(s), 10 multiple bond(s), 11 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 primary amine(s) (aromatic) .Chemical Reactions Analysis

When a person takes acetaminophen, the liver produces small amounts of a potentially harmful compound called NAPQI (N-acetyl-p-benzoquinone imine). As long as you have healthy amounts of glutathione in your liver, NAPQ1 will be neutralized .Physical And Chemical Properties Analysis

Desacetyl Acetaminophen Glutathione contains total 50 atom(s); 22 Hydrogen atom(s), 16 Carbon atom(s), 4 Nitrogen atom(s), 7 Oxygen atom(s), and 1 Sulfur atom(s) .科学的研究の応用

Role in Antioxidant Processes

Glutathione (GSH), a component of Desacetyl Acetaminophen Glutathione, has special antioxidant properties due to its high intracellular concentration, ubiquity, and high reactivity towards electrophiles of the sulfhydryl group of its cysteine moiety . It plays a crucial role in protecting cells from harmful molecules .

Cellular Processes

The tripeptide glutathione plays important roles in many cell processes, including differentiation, proliferation, and apoptosis . Disorders in glutathione homeostasis are involved both in the etiology and in the progression of several human diseases, including cancer .

Modulation of Glutathione Levels

Natural compounds have been found to modulate glutathione levels and function beyond their role as mere antioxidants . Certain compounds can upregulate the expression of glutathione-related enzymes, increase the availability of cysteine, the limiting amino acid for glutathione synthesis, or directly interact with glutathione and modulate its function .

Therapeutic Potential

These compounds may have therapeutic potential in a variety of disease states where glutathione dysregulation is a contributing factor . For example, flavonoids’ potential to deplete glutathione levels could be significant for cancer treatment .

Increasing Cellular Glutathione

There is a growing interest in determining the best method(s) to increase cellular glutathione for both disease prevention and treatment . Major strategies for successfully increasing cellular GSH stores include GSH itself, its derivatives, NRf-2 activators, cysteine prodrugs, foods, and special diets .

Detoxification Reactions

NAPQI is a reactive metabolite formed by the action of cytochrome P450 on paracetamol (acetaminophen). Glutathione conjugates to NAPQI and the resulting product is excreted . This highlights the role of glutathione in detoxification reactions.

作用機序

Target of Action

Desacetyl Acetaminophen Glutathione primarily targets glutathione (GSH) , a tripeptide with many roles in cells . It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement, and reduces peroxides .

Mode of Action

Desacetyl Acetaminophen Glutathione interacts with its targets through a series of biochemical reactions. The primary therapeutic effect of N-acetyl-cysteine (NAC), a precursor of glutathione (GSH), is the replenishment of GSH, which can scavenge the reactive metabolite of Acetaminophen (APAP) . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .

Biochemical Pathways

The affected pathways involve the metabolism and detoxification of Acetaminophen. Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .

Pharmacokinetics

Most of the drug is eliminated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some is converted by cyp2e1 and other cytochrome p450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . The glucuronide, sulfate, and GSH conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Result of Action

The result of the compound’s action is the detoxification of Acetaminophen and the prevention of liver damage. The metabolite can deplete liver glutathione (GSH) and modify cellular proteins . GSH binding occurs spontaneously, but may also involve GSH-S-transferases . Protein binding leads to oxidative stress and mitochondrial damage .

Action Environment

The action of Desacetyl Acetaminophen Glutathione can be influenced by environmental factors. For instance, in marine organisms subjected to contamination resulting from large human settlements along coastal areas, the effects of Acetaminophen can be potentiated . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

Given the diverse roles of GSH in cellular physiology, the clinical importance of altered glutathione homeostasis is gaining well-deserved attention . Disturbances in GSH homeostasis have been implicated in neurodegenerative disorders, liver disease, cystic fibrosis, pulmonary and cardiovascular diseases, as well as the chronic age-related diseases and the aging process itself .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOCFGATFKYGA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926488 | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl Acetaminophen Glutathione | |

CAS RN |

129762-76-1 | |

| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

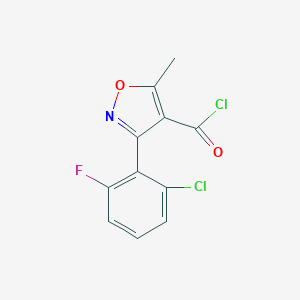

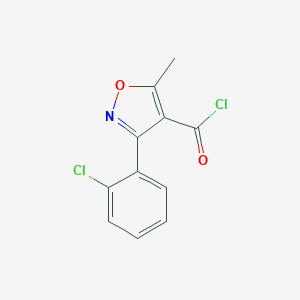

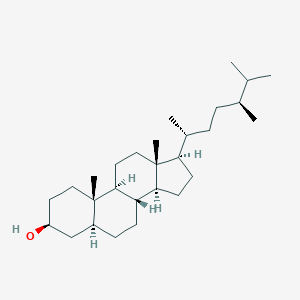

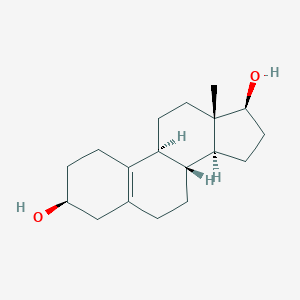

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)